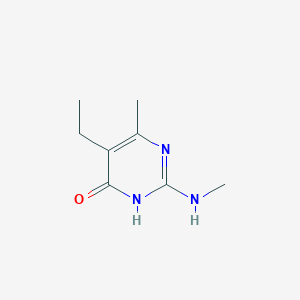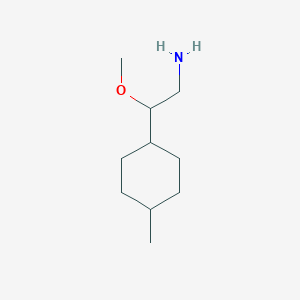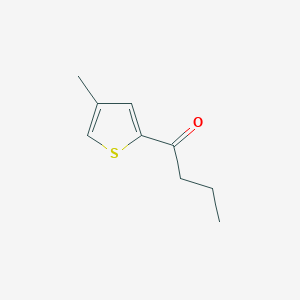
1-(4-Methylthiophen-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylthiophen-2-yl)butan-1-one is an organic compound with the molecular formula C9H12OS and a molecular weight of 168.26 g/mol It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
The synthesis of 1-(4-Methylthiophen-2-yl)butan-1-one typically involves the acylation of 4-methylthiophene. One common method is the Friedel-Crafts acylation, where 4-methylthiophene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methylthiophen-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-Methylthiophen-2-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methylthiophen-2-yl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes .
Comparison with Similar Compounds
1-(4-Methylthiophen-2-yl)butan-1-one can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Similar in structure but with an acetyl group instead of a butanoyl group.
Thiophene-2-carboxaldehyde: Contains an aldehyde group, leading to different reactivity and applications.
4-Methylthiophene: The parent compound, lacking the butanoyl group, used as a starting material in the synthesis of this compound
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-(4-methylthiophen-2-yl)butan-1-one |
InChI |
InChI=1S/C9H12OS/c1-3-4-8(10)9-5-7(2)6-11-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
QPPNJMBXFSPDIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



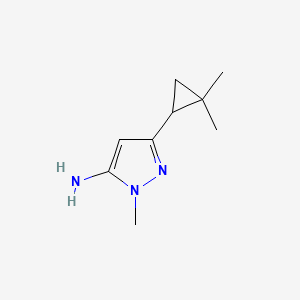
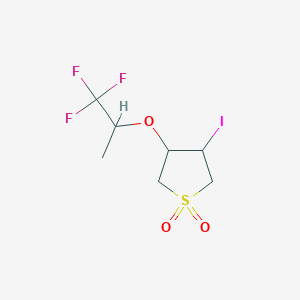
![3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine](/img/structure/B13299265.png)
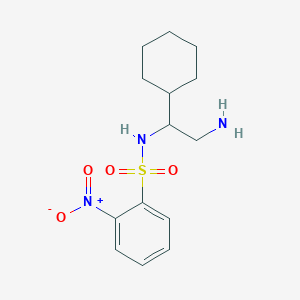
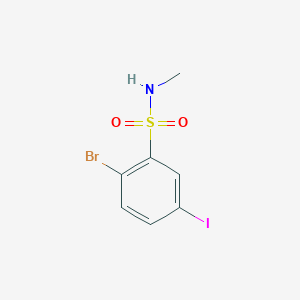

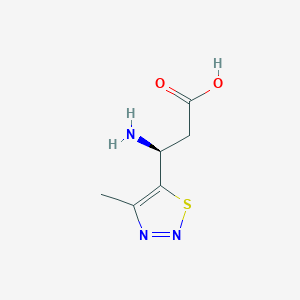
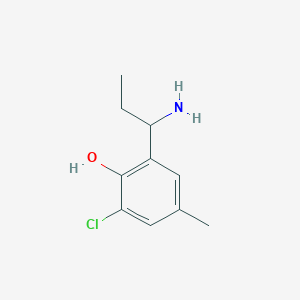
![2-[3-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B13299288.png)


